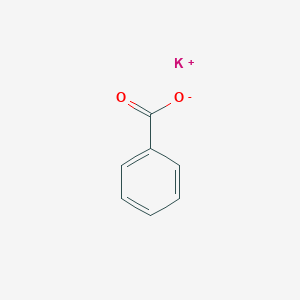

potassium;benzoate

Description

Significance of Benzoate (B1203000) Chemistry in Specialized Research Domains

Benzoate chemistry, encompassing compounds like potassium benzoate and sodium benzoate, holds significance in several specialized research domains. In food science, benzoates are extensively studied for their efficacy in preventing microbial spoilage, particularly in acidic environments (pH 4.5 or lower) ontosight.aichemanalyst.com. Research focuses on understanding their mechanism of action, which involves the absorption of benzoic acid into the cell, leading to a decrease in the anaerobic fermentation of glucose chemicalbook.com.

Beyond food preservation, benzoate chemistry is relevant in pharmaceutical research, where potassium benzoate can serve as an excipient to maintain the stability and efficacy of certain medications ontosight.ai. Its buffering qualities can help maintain the required pH in formulations, enhancing durability and effectiveness imarcgroup.com.

In chemical synthesis, benzoate chemistry is fundamental to the production of various compounds. The synthesis of potassium benzoate itself involves a neutralization reaction between benzoic acid and potassium hydroxide (B78521) ontosight.ai. Research in this area may explore alternative synthesis routes or the properties of benzoate derivatives.

Furthermore, benzoate compounds have been investigated in biological research contexts, including studies on their potential effects on cellular processes and gene expression. For instance, research has explored the cytotoxic effects of potassium benzoate on cell lines, observing a concentration-dependent decrease in cell viability researchgate.net. Studies have also examined its potential genotoxic properties and impact on DNA repair mechanisms researchgate.nettaylorandfrancis.comresearchgate.net.

Historical Trajectories of Potassium Benzoate Research

The use of benzoate compounds as preservatives has a long history. Early research focused primarily on their effectiveness in preventing food spoilage and determining safe consumption levels medicalnewstoday.com. Animal studies were conducted to establish limits on the amount of benzoate in foods and drinks, forming the basis for initial regulatory guidelines medicalnewstoday.com.

Historically, research also touched upon the potential interactions of benzoate preservatives with other food components. A notable area of investigation has been the reaction between benzoate salts and ascorbic acid (vitamin C) in certain conditions, which can lead to the formation of benzene (B151609) medicalnewstoday.comtaylorandfrancis.com.

More recent historical research has delved into the potential health impacts of benzoate consumption, including studies exploring possible links between benzoate preservatives and behavioral issues in children medicalnewstoday.com. Research has also investigated the genotoxic and cytotoxic properties of benzoate salts using in vitro studies taylorandfrancis.com.

Current Research Gaps and Future Academic Directions for Potassium Benzoate

Despite the historical research, several current research gaps exist regarding potassium benzoate, pointing towards future academic directions. One significant gap is the limited availability of direct human studies specifically on potassium benzoate, necessitating extrapolations from data on sodium benzoate, which may not be entirely conclusive researchgate.net. Future research needs to focus on conducting more specific and comprehensive studies on the effects of potassium benzoate in humans medicalnewstoday.comnih.gov.

Further investigation is required to fully understand the long-term effects of potassium benzoate exposure and consumption medicalnewstoday.comresearchgate.net. While initial studies informed current limits, advancements in tools for identifying and assessing cellular and tissue damage highlight the need for updated research using these modern techniques medicalnewstoday.com.

The potential genotoxic mechanisms of benzoate salts, possibly involving oxidative stress, remain an area requiring further investigation as the current evidence is inconclusive researchgate.net. Research into the interaction of potassium benzoate with other food components and its stability under various processing and storage conditions also warrants continued attention to ensure product safety and quality.

Future research directions may also explore novel applications of potassium benzoate or its derivatives in various fields, building upon its known antimicrobial and buffering properties. Investigating its potential in specialized chemical synthesis or as a component in advanced materials could be avenues for academic exploration. The development of alternative, perhaps more stable or less reactive, benzoate-based compounds is another potential area for future research.

Current research is also exploring the cytotoxic effects of potassium benzoate on specific cell lines, such as liver cancer cells, indicating a potential area for investigation in biomedical research researchgate.net.

Detailed Research Findings:

Research using the Neutral Red assay showed a concentration-dependent decrease in cell viability when HepG2 liver cancer cells and THLE2 non-tumorigenic liver cells were exposed to potassium benzoate. HepG2 cells exhibited higher sensitivity, with an IC50 value of 72.50 µg/mL, compared to 645.7 µg/mL for THLE2 cells researchgate.net. Flow cytometry analysis indicated that potassium benzoate treatment induced G2/M phase arrest in HepG2 cells, significantly increasing the proportion of cells in this phase researchgate.net. Gene expression analysis revealed upregulation of p53, Bax, and p21, and downregulation of Bcl-2, cyclin B1, and CDK1, suggesting potential cytotoxicity and genotoxicity researchgate.net.

In a study investigating teratogenic effects in mice, daily intraperitoneal injections of potassium benzoate at doses of 280 and 560 mg/kg significantly increased the incidence of eye malformations in fetuses compared to a control group nih.gov. Histopathological evaluations of malformed eyes revealed deformed lenses, retinal folds with undeveloped layers, and associated hemorrhage nih.gov.

In vitro studies on the genotoxic, cytotoxic, and mutagenic properties of sodium and potassium benzoate on lymphocyte genomes have been conducted, suggesting a potential mechanism involving the inhibition of factors corresponding to DNA repair by benzoate salts taylorandfrancis.com. However, human studies on the genotoxicity of potassium benzoate are less abundant, and in vitro assessments using human cell lines have not conclusively demonstrated genotoxic effects at typical dietary exposure levels researchgate.net.

Data Tables:

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | nih.gov |

| Physical Description | Pellets or Large Crystals, White solid/powder | nih.govlanxess.com |

| Solubility in Water | Soluble | lanxess.com |

| Melting Point | 300°C (572°F) | lanxess.com |

| Boiling Point | 450°C (842°F) | lanxess.com |

| Auto-Ignition | 510°C (950°F) | lanxess.com |

| Cell Line | IC50 Value (µg/mL) | Effect Observed | Source |

| HepG2 (liver cancer cells) | 72.50 | Concentration-dependent decrease in viability, G2/M phase arrest | researchgate.net |

| THLE2 (non-tumorigenic liver) | 645.7 | Concentration-dependent decrease in viability | researchgate.net |

Properties

IUPAC Name |

potassium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEFZNCEHLXOMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Potassium Benzoate

Novel Synthetic Routes for Potassium Benzoate (B1203000) Production

The traditional synthesis of potassium benzoate typically involves the neutralization of benzoic acid with a potassium base, such as potassium hydroxide (B78521) or potassium bicarbonate. lookchem.comatamanchemicals.comdtic.mil Benzoic acid itself is commonly produced through the oxidation of toluene (B28343). google.comjustdial.comfao.orgquora.com While these methods are well-established, research continues to explore novel and optimized routes to improve efficiency, purity, and sustainability.

One-Pot Synthesis Techniques for Derived Materials

One-pot synthesis approaches involving potassium benzoate have been investigated, particularly in the creation of advanced materials like porous carbons. A single-step, self-activating method utilizing potassium benzoate has been developed to synthesize porous carbons. researchgate.netulakbim.gov.tr This technique offers a facile and non-corrosive route compared to some traditional methods for producing porous carbon materials. researchgate.netulakbim.gov.tr These derived porous carbons exhibit high surface areas and pore volumes, making them suitable for applications such as CO2 capture and supercapacitors. researchgate.netulakbim.gov.tr For instance, a sample (PBC-750-800) prepared via this method demonstrated a high CO2 uptake of 3.59 and 4.91 mmol g⁻¹ at 1 bar at 25 and 0°C, respectively. researchgate.netulakbim.gov.tr

Table 1: CO2 Uptake Capacity of Potassium Benzoate-Derived Porous Carbon (PBC-750-800)

| Temperature (°C) | Pressure (bar) | CO2 Uptake (mmol g⁻¹) |

| 25 | 1 | 3.59 |

| 0 | 1 | 4.91 |

The same material also showed promising electrochemical properties, with a specific capacitance of 320 F g⁻¹ at a current density of 0.5 A g⁻¹ in a 6 M KOH electrolyte. researchgate.netulakbim.gov.tr

Optimized Acid-Base Reaction Pathways

Optimizing the acid-base reaction between benzoic acid and potassium hydroxide is a key aspect of potassium benzoate synthesis. The reaction can be carried out using potassium hydroxide in various forms, including concentrated aqueous solutions or as a powdered solid. google.com One process involves reacting an aromatic hydrocarbon solution of benzoic acid, often obtained from toluene oxidation, with potassium hydroxide to precipitate solid potassium benzoate. google.com This method can yield substantially pure potassium benzoate in high yield. google.com

Controlling parameters such as temperature and the concentration of reactants is crucial for optimizing the yield and purity of the product. For example, in a process producing purified potassium benzoate, the benzoic acid feed was maintained at 50-55°C and the potassium hydroxide solution at 85°C, with cooling applied during neutralization to keep the slurry at 50-55°C. google.com The resulting potassium benzoate slurry is then filtered and washed to remove impurities. google.com

The stoichiometry of the reaction is also important, with about a mole of potassium hydroxide typically added per mole of benzoic acid for optimal results. google.com The concentration of benzoic acid in the solution can range from 10-20% by weight. google.com

Utilization of Specific Precursors in Synthesis

Another reported method for synthesizing potassium benzoate in a laboratory setting involves the reaction of methyl benzoate with potassium thioacetate. lookchem.com This indicates that alternative precursors and reaction pathways can be explored for potassium benzoate synthesis, although the acid-base reaction from benzoic acid remains the prevalent industrial method.

Synthesis and Characterization of Potassium Benzoate Derivatives

The benzoate structure is amenable to various chemical modifications, leading to the synthesis of numerous derivatives with diverse properties and applications.

Derivatization for Agro-Chemical Applications

Derivatives of benzoic acid and related compounds have been explored for their potential in agro-chemical applications, including herbicidal and fungicidal properties. ontosight.aisrinnovationsindia.com For instance, derivatives of potassium 2-chloro-4-sulphobenzoate, a compound featuring a functionalized benzoate ring, have been studied in agricultural chemistry. ontosight.ai These compounds possess a benzoate ring substituted with chlorine and sulphobenzoate groups. ontosight.ai

While potassium benzoate itself is listed as a potential component in some agrochemical compositions, often as a potassium salt, the focus in agrochemistry research is more commonly on functionalized benzoic acid derivatives or other benzoate salts that exhibit specific biological activities. google.com Methyl 2-(aminosulfonyl)benzoate, a benzoic acid derivative, is known as a metabolite of the herbicide metsulfuron-methyl (B1676535) and is used as a chemical building block in the synthesis of various compounds, including those for pharmaceutical and related applications. srinnovationsindia.com

Preparation of Functionalized Benzoate Compounds

The preparation of functionalized benzoate compounds involves a range of synthetic strategies. These often build upon the benzoic acid structure, introducing various functional groups onto the aromatic ring or the carboxyl group.

One approach involves the synthesis of benzoate-functionalized phosphanes, which have been developed as building blocks for ligation reactions. researchgate.net These derivatives can be prepared through esterification procedures or palladium-catalyzed cross-coupling reactions. researchgate.net For example, an esterification procedure under Steglich conditions has been used to obtain benzoate-containing phosphanes in high yields. researchgate.net

Another example is the synthesis of β-carbonyl selenides functionalized with ester groups, including benzoate derivatives. mdpi.com These compounds have been synthesized through reactions involving acetylated selenides and alcohols. mdpi.com

The synthesis of functionalized benzoate derivatives often requires specific reaction conditions and reagents depending on the desired functional group and its position on the molecule. Techniques such as condensation reactions, as used in the synthesis of imine-carboxylic acid functionalized compounds from aminobenzoic acid and substituted benzaldehydes, are also relevant in preparing functionalized benzoate structures. mdpi.com Characterization of these synthesized derivatives is typically performed using analytical techniques such as IR, NMR, and mass spectrometry to confirm their structure and purity. mdpi.comwaocp.orgresearchgate.net

Table 2: Examples of Synthetic Approaches for Functionalized Benzoate Compounds

| Derivative Class | Synthetic Approach | Key Reagents/Conditions |

| Benzoate-functionalized phosphanes | Esterification, Pd-catalyzed cross-coupling | Acyl chlorides, phosphanophenols, catalysts (e.g., palladium) researchgate.net |

| β-Carbonyl selenides with ester groups | Reaction of acetylated selenides with alcohols | Acetylated selenides, alcohols, sodium bicarbonate mdpi.com |

| Imine-carboxylic acid functionalized compounds | Condensation reaction | Aminobenzoic acid, substituted benzaldehydes mdpi.com |

These examples highlight the diverse chemical methodologies employed in preparing functionalized benzoate compounds, driven by the need for materials with specific chemical and biological properties.

Mechanisms of Reaction in Potassium Benzoate Synthesis

The synthesis of potassium benzoate typically involves reactions that can be broadly categorized based on the starting materials: the neutralization of benzoic acid or the oxidation of toluene.

Neutralization of Benzoic Acid

One of the most straightforward methods for synthesizing potassium benzoate is the acid-base reaction between benzoic acid and a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3). foodadditives.netatamanchemicals.comchemicalbook.comlookchem.comchemicalbook.com

The reaction with potassium hydroxide is a simple neutralization:

C7H6O2 (benzoic acid) + KOH → C7H5KO2 (potassium benzoate) + H2O

This reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of benzoic acid to the hydroxide ion (OH⁻) from potassium hydroxide, forming water. The potassium cation (K⁺) then associates with the resulting benzoate anion (C7H5O2⁻) to form potassium benzoate.

The reaction with potassium carbonate is similar, involving the reaction of a weak acid (benzoic acid) with a weak base (potassium carbonate):

2C7H6O2 (benzoic acid) + K2CO3 → 2C7H5KO2 (potassium benzoate) + H2O + CO2

In this mechanism, benzoic acid reacts with the carbonate ions, producing benzoate ions, water, and carbon dioxide gas. The potassium cations again pair with the benzoate anions.

These neutralization reactions are generally rapid and proceed to completion, particularly when using a strong base like potassium hydroxide. The mechanism is a typical Brønsted-Lowry acid-base reaction followed by ionic association.

Oxidation of Toluene

Another significant route for synthesizing potassium benzoate involves the oxidation of toluene (C7H8) to benzoic acid, followed by neutralization with a potassium base. foodadditives.netatamanchemicals.comguidechem.comlookchem.comchemicalbook.comyoutube.com Toluene has a PubChem CID of 1140. fishersci.seguidetopharmacology.orgdsmz.desolvo-chem.com

The oxidation of toluene to benzoic acid can be carried out using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4). quora.comalfa-chemistry.comquora.comvedantu.com This oxidation typically occurs under alkaline conditions, which can directly lead to the formation of potassium benzoate. quora.comvedantu.com

The mechanism for the oxidation of toluene by potassium permanganate in alkaline solution is complex and involves the step-wise oxidation of the methyl group on the toluene ring. The process generally involves the abstraction of hydrogen atoms from the methyl group, leading to the formation of intermediate species that are further oxidized to the carboxylic acid level. Under alkaline conditions provided by a base like potassium hydroxide, the benzoic acid formed is immediately neutralized to the benzoate salt. quora.comvedantu.com

C7H8 (toluene) + KMnO4 + KOH → C7H5KO2 (potassium benzoate) + MnO2 + H2O quora.comvedantu.com

The manganese in potassium permanganate (with an oxidation state of +7) is reduced to manganese dioxide (MnO2, with manganese in an oxidation state of +4), which often precipitates as a brown solid. alfa-chemistry.comivypanda.com

Following the oxidation of toluene to benzoic acid (or directly to potassium benzoate in alkaline media), the potassium benzoate is typically isolated and purified. For instance, if benzoic acid is initially formed, it is then reacted with potassium hydroxide or potassium carbonate, as described in Section 2.3.1, to yield potassium benzoate. foodadditives.netlookchem.comchemicalbook.comgoogle.com

Research findings indicate that the efficiency and yield of the toluene oxidation depend on factors such as the choice of oxidizing agent, reaction temperature, pressure, and the presence of catalysts. For example, the oxidation of liquid toluene in the presence of a heavy metal oxidation catalyst, such as cobalt or manganese compounds, at elevated temperatures (around 100-200°C) using molecular oxygen is an important industrial process for producing benzoic acid. google.com The subsequent reaction with potassium hydroxide in concentrated aqueous solution can precipitate solid potassium benzoate in high yield. google.com

Analytical Methodologies for Potassium Benzoate Detection and Quantification

Chromatographic Techniques for Potassium Benzoate (B1203000) Analysis

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are widely used for the analysis of potassium benzoate.

HPLC is a preferred method for the analysis of potassium benzoate due to its high precision, sensitivity, and versatility. njlabs.com It allows for the reliable determination of the preservative in complex matrices like fruit juices, sodas, and sauces. nih.gov

The success of HPLC analysis hinges on the appropriate selection and optimization of the stationary and mobile phases to achieve efficient separation of the analyte from other components in the sample.

Stationary Phase: A common choice for the separation of potassium benzoate is a reversed-phase C18 column. njlabs.comnih.gov The hydrophobic nature of the C18 stationary phase facilitates the retention and separation of potassium benzoate from other sample constituents. njlabs.com Other stationary phases, such as a Purospher® STAR RP-18e column, have also been successfully employed. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier. Common organic modifiers include acetonitrile and methanol. njlabs.comjmp.ir The aqueous component is often a buffer solution to control the pH, which is a critical parameter for the retention and peak shape of benzoic acid (the active form of the preservative). Phosphate buffers and ammonium acetate buffers are frequently used. researchgate.netjmp.irukim.mk The pH of the mobile phase is often adjusted to an acidic value, for instance, pH 3.5 or 4.4, to ensure the benzoic acid is in its undissociated form, which enhances its retention on a reversed-phase column. researchgate.netjmp.ir

Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to optimize the separation and resolution of preservatives. njlabs.com However, isocratic elution, where the mobile phase composition remains constant, has also been successfully applied for the simultaneous determination of potassium benzoate and other preservatives. jmp.irukim.mk

Table 1: Examples of Optimized HPLC Conditions for Potassium Benzoate Analysis

| Stationary Phase | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Reversed-phase C18 | Acetonitrile/Ammonium acetate buffer | - | - | 225 | nih.gov |

| Purospher® STAR RP-18 (30 mm x 4 mm; 3 μm) | Methanol/Phosphate buffer (20/80, V/V) | 3.70 | 1.0 | 225 | ukim.mk |

| LiChroCART® Purospher STAR RP-18e (30 mm x 4 mm; 3 μm) | Acetonitrile/Phosphate buffer (8:92, v/v) | 3.5 | 1.0 | 195 | researchgate.net |

| C18 | Acetonitrile/Ammonium acetate buffer (40:60) | 4.4 | 0.8 | 254 | jmp.ir |

| ODS (250 mm × 4 mm I.D., 5 μm) | Acetate buffer (0.2 mol/L)/Acetonitrile (63:37) | 3.6 | 1.0 | 235 | orientjchem.org |

Mixed-mode chromatography offers enhanced selectivity and resolution by utilizing a stationary phase with multiple interaction modes. The Amaze HA mixed-mode column, for example, combines hydrophobic, anion-exchange, and cation-exclusion properties. helixchrom.com This type of column has a stationary phase composed of hydrophobic alkyl chains with embedded hydroxyl and amine groups, allowing for both reverse-phase and ion interactions. helixchrom.com This versatility makes it suitable for the analysis of both polar and non-polar compounds, including potassium benzoate, often found in complex mixtures with other additives like caffeine and sodium benzoate in beverages. helixchrom.com The unique design of mixed-mode columns can lead to efficient separation and analysis of these complex mixtures. helixchrom.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.com While potassium benzoate itself is not highly volatile, GC methods can be employed for its analysis after derivatization, a process that converts the analyte into a more volatile form. alwsci.com

A validated GC-MS method has been developed for the determination of sodium benzoate, a closely related compound, in smokeless tobacco products. coresta.org This method utilizes an acidified methanol extraction followed by chromatographic separation on a Stabilwax-DA GC column. coresta.org Such a method highlights the potential for GC-MS in the analysis of benzoates in various matrices. The technique is particularly useful for identifying off-odor volatile compounds that may arise from the degradation of preservatives like potassium benzoate. For instance, in spoiled strawberry-flavored water preserved with potassium sorbate (B1223678) and sodium benzoate, GC has been used to detect compounds like benzaldehyde, which can be formed from the degradation of sodium benzoate. researchgate.net

Ion Chromatography (IC) is a valuable technique for the determination of ionic species. It can be used for the analysis of benzoate, the anionic component of potassium benzoate. osti.govlcms.cz IC with suppressed conductivity detection has been demonstrated to be an accurate and sensitive method for determining benzoate in liquid food products. pragolab.cz

A significant advantage of modern IC systems is the use of Reagent-Free Ion Chromatography (RFIC™), which electrolytically generates the potassium hydroxide (B78521) eluent from deionized water, simplifying operation. lcms.cz This technique allows for the direct determination of benzoate in liquid samples, often requiring only a simple dilution prior to injection. lcms.cz IC methods can also simultaneously determine other anions present in food products, such as chloride, phosphate, and citrate (B86180). lcms.cz Ion-exclusion chromatography is another IC technique that can be used to analyze sorbic and benzoic acids in food products. metrohm.com

Table 2: Example of Ion Chromatography Conditions for Benzoate Analysis

| Column | Eluent | Eluent Source | Flow Rate (mL/min) | Detection | Reference |

| IonPac AG18, AS18, 4 mm | 35 mM KOH (0–10 min), 35–40 mM (10–12 min) | ICS-2000 EG with CR-ATC | 1.0 | ASRS ULTRA II, recycle mode | lcms.cz |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are used to identify and characterize potassium benzoate based on its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is a key technique for the characterization of potassium benzoate. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference IR spectrum data for potassium benzoate, which can be used for its identification. nist.gov

UV-Visible spectrophotometry is another widely used technique for the quantification of potassium benzoate in food samples. researchgate.netiau.ir This method is based on the principle that potassium benzoate absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. For the simultaneous determination of sodium benzoate and potassium sorbate, specific wavelengths are chosen for quantification, for example, 228 nm for sodium benzoate and 250 nm for potassium sorbate. iau.ir

Ultraviolet-Visible (UV-Vis) Spectrophotometry Protocols

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of potassium benzoate. The method is based on the principle that the benzoate ion possesses a chromophore—the benzene (B151609) ring—which absorbs light in the UV region of the electromagnetic spectrum.

The protocol typically involves preparing a series of standard solutions of potassium benzoate of known concentrations to create a calibration curve. The absorbance of these standards is measured at a specific wavelength where the analyte exhibits maximum absorption (λmax). For benzoate, this is often observed around 225-228 nm. nih.goviau.ir The absorbance of the unknown sample, after appropriate preparation such as dilution or extraction, is then measured under the same conditions. The concentration of potassium benzoate in the sample is determined by interpolating its absorbance value on the calibration curve. ju.edu.et

For instance, one study described a UV spectrophotometry method for determining sodium benzoate and potassium sorbate in food samples. researchgate.net In another, the analysis of pineapple juices utilized UV-VIS spectrophotometry by measuring absorbance for benzoic acid at a λmax of 228 nm. dlsu.edu.ph While UV-Vis spectrophotometry is a straightforward and cost-effective method, its specificity can be limited in complex matrices where other components might absorb at similar wavelengths. Therefore, it is often used as a screening tool or in conjunction with more specific methods like High-Performance Liquid Chromatography (HPLC). iau.ir

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of potassium benzoate displays characteristic absorption bands that confirm its identity. Key features include the absence of the broad O-H stretching band (typically found around 2500-3300 cm⁻¹) which is characteristic of the carboxylic acid group in benzoic acid. brainly.com Instead, the spectrum is dominated by strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). researchgate.net Additionally, characteristic peaks corresponding to the C-H bonds of the aromatic ring are present. nist.gov These spectral fingerprints are unique to the benzoate salt structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of potassium benzoate, the protons on the benzene ring produce signals in the aromatic region (typically 7.0-8.0 ppm).

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylate group is particularly characteristic, appearing at a specific chemical shift (around 165-170 ppm). brainly.com The signals from the aromatic carbons provide further confirmation of the benzene ring structure. nih.gov Together, ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure of potassium benzoate.

Mass Spectrometry (MS) Techniques for Identity Confirmation

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for confirming the identity of potassium benzoate. It works by ionizing the compound and then measuring the mass-to-charge ratio (m/z) of the resulting ions. MS is frequently coupled with a separation technique, most commonly liquid chromatography (LC), in a configuration known as LC-MS.

When analyzing potassium benzoate, the technique typically detects the benzoate anion (C₆H₅COO⁻). The high resolution and accuracy of modern mass spectrometers allow for the precise determination of the ion's mass, which can be used to confirm its elemental composition.

For enhanced specificity, tandem mass spectrometry (MS/MS) is often employed. In LC-MS/MS, a specific precursor ion (in this case, the benzoate ion) is selected and fragmented, producing a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing a very high degree of confidence in the identification of the compound, even in complex samples. nih.gov The development of LC-MS/MS methods has allowed for rapid and reliable quantification of benzoate in various foods and beverages. nih.gov

Hyperspectral Imaging Approaches

Hyperspectral imaging (HSI) is an emerging, non-destructive analytical technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from an object. This technique is being explored for the rapid detection of additives like potassium sorbate in liquid foods such as milk, and similar principles can be applied to potassium benzoate. tandfonline.comtandfonline.com

The methodology involves acquiring a "hypercube" of data, where each pixel in the image contains a complete spectrum over a wide wavelength range (e.g., visible and near-infrared). mdpi.comnih.gov The spectral data is then analyzed using chemometric models, such as support vector machines (SVM), to identify and quantify the target compound. tandfonline.com

In a study on detecting potassium sorbate in milk, samples with different preservative concentrations were prepared. tandfonline.com The hyperspectral data was pretreated to remove noise and irrelevant information, and specific variables (wavelengths) were selected to build a robust classification model. The results demonstrated that HSI could be a feasible tool for the rapid detection of the preservative, achieving high accuracy in classifying samples based on concentration levels. tandfonline.comtandfonline.com This approach shows potential for at-line or online process monitoring in the food industry.

Validation of Analytical Procedures

The validation of analytical procedures is a critical requirement to ensure that a method is suitable for its intended purpose. For the analysis of potassium benzoate, this involves systematically evaluating key performance parameters to demonstrate reliability, accuracy, and precision. pnu.ac.ir Validation is typically performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). pnu.ac.irajast.net

Parameters of Accuracy, Precision, and Linearity

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte (potassium benzoate) is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the added analyte that is recovered is calculated. sid.ir High recovery percentages indicate high accuracy. For example, HPLC methods for benzoate have demonstrated high accuracy, with recovery values often ranging from 90.77% to 100.55%. pnu.ac.ir

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Low RSD values indicate high precision. Validated methods for benzoate analysis have shown excellent precision, with RSD values typically below 5%. pnu.ac.ir

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is established by analyzing a series of standards at different concentrations and plotting the response versus concentration. The relationship is assessed by the correlation coefficient (r²) of the resulting calibration curve. For a method to be considered linear, the r² value should be very close to 1.0. Numerous studies on benzoate analysis report excellent linearity with r² values greater than 0.999. pnu.ac.irajast.netresearchgate.net

| Parameter | Reported Value/Range | Source |

|---|---|---|

| Accuracy (Recovery) | 90.77% - 100.55% | pnu.ac.ir |

| 87% - 104% | ju.edu.et | |

| 93.1% - 96.3% | sid.ir | |

| Precision (RSD) | < 5% | pnu.ac.ir |

| Linearity (r²) | > 0.999 | pnu.ac.irajast.netresearchgate.net |

| Linearity Range | 1 - 30 µg/mL | ajast.net |

| 10 - 50 mg/L | ju.edu.et |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often defined as the concentration that yields a signal-to-noise ratio of 3:1. discoveryjournals.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. discoveryjournals.org This is the practical lower limit for quantitative measurements in routine analysis. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. ajast.net

The LOD and LOQ values for potassium benzoate analysis vary depending on the analytical technique and the sample matrix. Highly sensitive methods like HPLC can achieve very low detection and quantification limits.

| Analyte | LOD | LOQ | Method/Source |

|---|---|---|---|

| Sodium Benzoate | 0.8 mg/L | 2.65 mg/L | HPLC-DAD pnu.ac.ir |

| Potassium Sorbate | 0.14 mg/L | 0.47 mg/L | HPLC-DAD pnu.ac.ir |

| Sodium Benzoate | 0.59 µg/mL | 1.8 µg/mL | RP-HPLC ajast.net |

| Potassium Sorbate | 0.39 µg/mL | 1.1 µg/mL | RP-HPLC ajast.net |

| Sodium Benzoate | 0.004 mg/L | 0.012 mg/L | RP-HPLC researchgate.net |

| Potassium Sorbate | 0.003 mg/L | 0.009 mg/L | RP-HPLC researchgate.net |

| Sodium Benzoate | 2.38 mg/L | 7.94 mg/L | UV-Vis ju.edu.et |

| Potassium Sorbate | 1.96 mg/L | 6.54 mg/L | UV-Vis ju.edu.et |

X-Ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. In the context of potassium benzoate, XRD studies have been instrumental in revealing its precise crystal lattice arrangement, providing insights into the packing of benzoate anions and potassium cations.

Initial investigations into the crystal structure of potassium benzoate were challenging, with the compound often presenting in semi-crystalline forms. However, dedicated research efforts led to the successful growth of single crystals suitable for detailed X-ray analysis. A significant study published in 2013 in the Zeitschrift für anorganische und allgemeine Chemie provided the first definitive crystal structure of potassium benzoate. This research revealed that, unlike the closely related sodium benzoate which forms a microphase separation into tubes, potassium benzoate crystallizes in a lamellar, or layered, arrangement researchgate.net.

The detailed crystallographic data for potassium benzoate are cataloged in the Cambridge Structural Database (CSD) under the deposition number VOBDUN. This entry provides the precise unit cell dimensions, space group, and other critical parameters that define the crystal structure.

The crystal system for potassium benzoate has been determined to be monoclinic, belonging to the space group P2₁/c. This space group indicates a specific set of symmetry operations that describe the arrangement of atoms within the unit cell. The unit cell is the basic repeating block of the crystal lattice, and its dimensions, along with the angles between its axes, are fundamental parameters obtained from X-ray diffraction data.

The detailed research findings from the single-crystal X-ray diffraction study are summarized in the interactive data table below. This data provides the foundational information for understanding the solid-state structure of potassium benzoate.

Interactive Table: Crystallographic Data for Potassium Benzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.655(3) Å |

| b | 12.502(3) Å |

| c | 7.780(2) Å |

| α | 90° |

| β | 96.23(3)° |

| γ | 90° |

| Volume of Unit Cell | 1512.6(6) ų |

| Z (Formula Units/Cell) | 8 |

| Calculated Density | 1.408 g/cm³ |

| Temperature of Data Collection | 173(2) K |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| CSD Deposition Number | VOBDUN |

Molecular Mechanisms of Action in Biological Systems Non Clinical Focus

Mechanisms of Microbial Inhibition

The inhibitory effects of benzoic acid target several key aspects of microbial physiology, leading to reduced growth or cell death.

Cellular and Subcellular Targets in Microorganisms (e.g., Fungi, Yeast, Bacteria)

Benzoic acid and its salts, such as potassium benzoate (B1203000), inhibit the growth of a range of microorganisms, including bacteria, yeasts, and molds. wikipedia.orgijcrt.orgessfeed.comhealthline.com The active form, undissociated benzoic acid, is thought to target the cell wall, cytoplasmic membrane, and mechanisms associated with transport systems necessary for cell viability. psu.ac.th It can also affect enzymes crucial for metabolic pathways and potentially genetic material like DNA, RNA, and ribosomes. psu.ac.th Studies have shown that sodium benzoate (which also relies on benzoic acid for its activity) can inhibit intracellular protein and DNA synthesis in human lymphocytes at certain concentrations. nih.gov

Proton and Anion Accumulation Pathways

As a weak organic acid, benzoic acid can penetrate the microbial cell membrane in its undissociated form. cabidigitallibrary.orgnih.govmxns.com Once inside the more alkaline cytoplasm, it dissociates into a proton and a benzoate anion. nih.govmxns.com This release of protons can lead to a decrease in intracellular pH, causing acidification of the cytoplasm. patsnap.comijcrt.orgcabidigitallibrary.orgmxns.compatsnap.com The benzoate anion accumulates intracellularly because it cannot easily diffuse back across the cell membrane. nih.gov This accumulation of both protons and anions disrupts the cell's internal environment and can impair cellular metabolism. patsnap.commxns.comnih.gov While the decrease in intracellular pH was initially thought to be the primary mechanism, research suggests that the accumulation of the acid anion also plays a significant role in growth inhibition. nih.govnih.gov

Effects on Microbial Metabolism and Enzyme Activity

Benzoic acid interferes with the metabolic functions of microorganisms, hindering their ability to generate energy. patsnap.comessfeed.com It can inhibit the function of various enzymes vital for microbial metabolism. patsnap.comcabidigitallibrary.org For instance, enzymes like succinate (B1194679) dehydrogenase, involved in the tricarboxylic acid (TCA) cycle, can be inhibited. patsnap.com This enzymatic inhibition prevents the microorganism from effectively utilizing energy sources. patsnap.com The acidification of the cytoplasm due to proton accumulation further hampers enzymatic activities and metabolic processes. patsnap.comijcrt.orgpatsnap.com Studies have also indicated that benzoic acid can interfere with protein synthesis within microbial cells. patsnap.com

Inhibition of Spore Germination

Potassium benzoate and sodium benzoate have been shown to inhibit the spore germination of fungi. psu.ac.th Studies on potato postharvest pathogens like Fusarium solani and Helminthosporium solani demonstrated that sodium benzoate completely inhibited spore germination at tested concentrations. ekb.egresearchgate.net Benzoic acid and potassium sorbate (B1223678) were found to be the most effective preservatives among those tested in inhibiting both spore germination and mycelial growth of Penicillium genus fungi. aaem.pl

Data on the inhibition of spore germination by sodium benzoate against Fusarium solani and Helminthosporium solani is presented in the table below.

| Salt | Concentration (M) | Inhibition of F. solani Spore Germination (%) | Inhibition of H. solani Spore Germination (%) |

| Sodium benzoate | 0.1 | 100 | 100 |

| Sodium benzoate | 0.2 | 100 | 100 |

| Sodium benzoate | 0.4 | 100 | 100 |

| Potassium iodide | 0.4 | 93 | - |

| Magnesium sulfate (B86663) | 0.4 | 91 | - |

| Sodium bicarbonate | 0.4 | 89 | - |

Note: Data extracted from research on potato postharvest pathogens. ekb.egresearchgate.net

In Vitro Interactions with Biological Macromolecules

Research into the in vitro interactions of potassium benzoate with biological macromolecules is an area of study. A study investigating the binding interaction of sodium benzoate, potassium sorbate, and sodium dihydrogen citrate (B86180) with Bovine Serum Albumin (BSA) as food preservatives utilized in vitro analysis and computational studies. nih.govresearchgate.netdntb.gov.ua The results suggested that sodium benzoate, along with potassium sorbate and sodium dihydrogen citrate, can interact with BSA. nih.govresearchgate.netdntb.gov.ua Molecular docking experiments indicated that the interaction of these compounds with albumin occurred in important subdomains of BSA, suggesting the stability of the BSA-ligand complex. nih.govresearchgate.net The formation of hydrogen bonds was identified as a significant factor in the binding affinity between the ligands (including sodium benzoate) and the BSA receptor. researchgate.net The average number of hydrogen bonds formed by sodium benzoate in this study was 2.55 (ranging from 0 to 6). researchgate.net This research highlights the potential for interaction between benzoate and proteins like albumin in an in vitro setting.

Protein-Ligand Binding Dynamics and Conformational Changes

Studies have investigated the binding interactions of benzoate compounds, including sodium benzoate and potassium sorbate, with proteins such as Bovine Serum Albumin (BSA) nih.govnih.gov. These interactions can involve hydrophobic forces and hydrogen bonds, influencing the protein's structure and potentially its function nih.gov. Molecular docking and simulation studies suggest that these preservatives can interact with important subdomains of BSA, indicating the formation of stable protein-ligand complexes nih.govnih.gov. For instance, hydrogen bonds are considered significant factors in the binding affinity between ligands like benzoate and proteins nih.gov. The formation of hydrogen bonds can contribute to conformational stability nih.gov.

Furthermore, research indicates that potassium sorbate can form covalent bonds with lysine (B10760008) residues in proteins, potentially acting as a catalyst for reactions similar to the Maillard reaction nih.gov. This process can lead to the formation of advanced glycation end products (AGEs), which are associated with changes in protein structure and potential cellular damage nih.govnih.govresearchgate.net. Studies have shown that treatment with potassium sorbate can lead to an increase in carbonyl content and glycosylated compounds in proteins, suggesting alterations in protein structure nih.govresearchgate.net.

Influence on Enzyme Activity in Isolated Systems

The influence of benzoate compounds on enzyme activity has been explored in isolated systems. While some studies primarily focus on sodium benzoate or potassium sorbate, the shared benzoic acid component provides relevant insights. Research using single-enzyme assay systems has shown that food preservatives, including sodium benzoate and potassium sorbate, can exhibit inhibitory effects on enzyme activity nih.govresearchgate.net. For example, a study found that a single-enzyme assay system based on NAD(P)H:FMN oxidoreductase (Red) was sensitive to the impact of sodium benzoate and potassium sorbate, with determined IC50 values nih.govresearchgate.net. However, the degree of inhibition can vary depending on the specific enzyme system studied nih.govresearchgate.net.

Another study investigating the effect of sodium benzoate and potassium sorbate on salivary peroxidase activity in vitro found that potassium sorbate decreased the enzyme activity, while sodium benzoate showed almost no direct effect within the tested concentration range scispace.com. This suggests that the impact on enzyme activity can be specific to the enzyme and the particular benzoate salt or related compound.

Studies on benzoate dioxygenase, an enzyme involved in benzoate degradation, provide another example of enzyme interaction. Research on recombinant benzoate dioxygenase from Rhodococcus ruber has characterized its activity and optimal conditions, demonstrating the enzymatic processing of benzoate as a substrate shirazu.ac.ir.

pH-Dependent Efficacy in Chemical-Biological Interfaces

The efficacy of potassium benzoate, particularly its antimicrobial action, is highly dependent on the pH of the surrounding environment atamanchemicals.comnih.govatamanchemicals.com. Potassium benzoate is the inactive salt of benzoic acid, and its active form, benzoic acid, is more prevalent at lower pH values atamanchemicals.com. The undissociated benzoic acid molecule is lipophilic and can readily cross the cell membranes of microorganisms nih.gov. Once inside the more neutral intracellular environment, the benzoic acid dissociates, releasing protons that disrupt the cell's pH homeostasis and inhibit essential metabolic pathways nih.gov.

Potassium benzoate is most effective as a preservative at pH 4.5 or below atamanchemicals.comatamanchemicals.com. While it shows some activity up to pH 6, its effectiveness significantly increases as the pH decreases atamanchemicals.com. At lower pH values, a greater proportion of the compound exists in its undissociated benzoic acid form, enhancing its ability to penetrate microbial cells nih.gov. This pH dependency is a critical factor in its application as a preservative in acidic foods and beverages such as fruit juices, soft drinks, and pickles atamanchemicals.comatamanchemicals.com. The addition of acidic compounds, like citric acid, can further lower the pH and increase the effectiveness of potassium benzoate nih.gov.

Synergistic and Antagonistic Effects with Co-Existing Compounds in Complex Matrices

Combinations of potassium sorbate (a related preservative often used alongside benzoate) and sodium benzoate have been studied for their antimicrobial effects against various microorganisms agrojournal.orgresearchgate.net. Research indicates that the combination of sodium benzoate and potassium sorbate may provide broader protection against a wider variety of microorganisms in some food products earthwormexpress.com. However, studies on the synergistic effect of a sodium benzoate + potassium sorbate combination have shown varied results depending on the specific microorganisms tested agrojournal.orgresearchgate.net. One study reported no synergistic effect against several tested species, while showing additive or indifferent effects agrojournal.org. Another study found that the potassium sorbate + sodium benzoate combination did not manifest synergism against the selected species researchgate.net.

Interactions with other compounds, such as natural phenolics, have also been investigated. Studies exploring combinations of vanillin (B372448) or cinnamic acid with synthetic preservatives like potassium sorbate and sodium benzoate have shown instances of synergistic interactions against food spoilage yeasts mdpi.com. For example, synergistic effects were observed between vanillin and potassium sorbate against certain yeast species mdpi.com. Conversely, antagonistic interactions have also been noted, such as between cinnamic acid and sodium benzoate against Dekkera hansenii mdpi.com. These findings suggest that the presence of other compounds in a matrix can significantly modulate the activity of potassium benzoate.

Beyond antimicrobial effects, the interaction of benzoate compounds with other substances in biological systems can have other implications. For instance, the potential for interactions between benzoate and other food additives or naturally occurring compounds within the body is an area of ongoing research nih.govnih.govmdpi.com.

Environmental Fate and Biotransformation Pathways

Degradation Kinetics and Pathways in Aquatic and Terrestrial Environments

Potassium benzoate (B1203000) is generally considered to be readily biodegradable lanxess.comchemistryconnection.comatpgroup.comepa.gov. This indicates that it can be broken down by microorganisms in both aquatic and terrestrial environments. The primary mechanism for its elimination in these environments is biotic mineralization who.int.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the degradation of benzoate, the active component of potassium benzoate, primarily occurs through microbial action. Several pathways have been identified for the aerobic degradation of benzoate in bacteria. One classical pathway involves the initial oxidation of the aromatic ring by mono-oxygenases, leading to the formation of dihydroxylated intermediates such as catechol, protocatechuate, or gentisate asm.orgcsic.es. These intermediates are then cleaved by dioxygenases asm.org.

Another aerobic pathway, sometimes referred to as an aerobic hybrid pathway or "box pathway," begins with the activation of benzoate to benzoyl-CoA by a benzoate-CoA ligase csic.esresearchgate.net. Subsequently, a benzoyl-CoA 2,3-epoxidase and a dihydrolase are involved in the dearomatization and ring-cleavage steps csic.esresearchgate.net. The resulting product is then further metabolized csic.es. Studies have investigated the specific transcriptional regulation of this box pathway in bacteria, highlighting the role of the BoxR/benzoyl-CoA couple in inducing the expression of the relevant genes csic.es.

Research on Azoarcus evansii has also investigated its aerobic benzoate metabolism, confirming the activation of benzoate to benzoyl-CoA as a key initial step catalyzed by a specific benzoate-CoA ligase nih.gov. This enzyme was found to differ from the isoenzyme involved in anaerobic metabolism nih.gov.

Anaerobic Biotransformation Mechanisms

In the absence of oxygen, anaerobic microorganisms can also degrade benzoate. The anaerobic degradation of benzoate, whether by facultative or strict anaerobes, is initiated by its activation to benzoyl-CoA, a process requiring ATP and catalyzed by a benzoate-CoA ligase csic.esethz.ch. Unlike aerobic degradation which involves hydroxylation and oxygenolytic cleavage, anaerobic degradation involves the reduction of the aromatic ring before cleavage ethz.chk-state.edu.

The benzoyl-CoA is subject to aromatic ring reduction, followed by a modified β-oxidation pathway csic.es. This process leads to the formation of an aliphatic C7-dicarboxyl-CoA derivative csic.es. The dearomatization of the benzene (B151609) ring in anaerobic conditions occurs through a two-electron reduction of benzoyl-CoA to cyclohex-1,5-diene-1-carboxyl-CoA ethz.ch. Further oxidation of this compound can proceed through different metabolic routes, although some proposed steps and intermediates in these pathways have not been definitively identified experimentally ethz.ch.

Benzoate serves as a common intermediate in the anaerobic metabolism of various aromatic compounds oup.comasm.org. Studies on anaerobic benzoate degradation have been conducted with different bacteria, including phototrophic bacteria like Rhodopseudomonas palustris and denitrifying species such as Thauera aromatica and Azoarcus evansii ethz.ch. The genetic basis for anaerobic benzoate degradation, including genes encoding enzymes like benzoyl-CoA reductase responsible for overcoming the stability of the aromatic ring, has been investigated pnas.org.

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of potassium benzoate are influenced by its physicochemical properties. Potassium benzoate is an odorless white solid that is soluble in water fishersci.atlanxess.com. Its solubility in water is high, reported to be between 550-630 g/litre at 20°C for sodium benzoate, which is structurally similar who.int.

Adsorption and Desorption Characteristics in Soil and Sediment

Based on its physical and chemical properties, potassium benzoate, or its related form benzoic acid and sodium benzoate, is not expected to adsorb significantly to sediment or soil particles who.int. An estimated Koc value of 17 for sodium benzoate, determined using a structure estimation method, supports the expectation that it will not adsorb strongly to suspended solids and sediment nih.gov. Distribution modeling also indicates that soil and water are favored compartments, though physical chemical properties and use patterns suggest water is the main compartment epa.gov.

Assessment of Bioaccumulation Potential in Non-Target Organisms

Potassium benzoate is not expected to bioaccumulate in organisms lanxess.comewg.org. Studies on structurally similar compounds like benzoic acid and sodium benzoate also indicate a low to moderate potential for bioaccumulation who.int. An estimated bioconcentration factor (BCF) of 3 for sodium benzoate, derived from an estimated log Kow and a regression-derived equation, suggests a low potential for bioconcentration in aquatic organisms nih.gov.

While the provided information directly addresses the bioaccumulation potential of potassium benzoate and related benzoates, research on the environmental impact of other compounds, such as emamectin (B195283) benzoate, highlights the importance of considering uptake and potential effects in non-target organisms, particularly benthic species, and the influence of factors like insolubility and affinity for particulate organic matter on their distribution and potential accumulation in sediment dfo-mpo.gc.ca. However, based on the available data for potassium benzoate and its close relatives, significant bioaccumulation is not anticipated.

Data Table: Environmental Properties

| Property | Value | Source |

| Water Solubility (Sodium Benzoate) | 550-630 g/litre at 20°C | who.int |

| Koc (estimated for Sodium Benzoate) | 17 | nih.gov |

| Volatilization from Water | Not Expected | nih.gov |

| Volatilization from Soil | Minimal | epa.gov |

| Bioaccumulation Potential | Not Expected / Low to Moderate Potential | lanxess.comwho.intewg.org |

| BCF (estimated for Sodium Benzoate) | 3 | nih.gov |

Formation of Transformation Products and Metabolites in the Environment

The degradation of benzoate in the environment can proceed through different pathways depending on the presence or absence of oxygen. Benzoate serves as a model compound for studying the degradation of aromatic compounds by microorganisms. frontiersin.orgfrontiersin.orgcsic.esncl.ac.uk

Under aerobic conditions, the classical pathway for benzoate degradation in bacteria involves the hydroxylation of the aromatic ring to form catechol, which is then cleaved by a dioxygenase. csic.eswikipedia.orgethz.ch Another aerobic pathway, known as the aerobic hybrid pathway or box pathway, involves the activation of benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage steps catalyzed by enzymes like benzoyl-CoA 2,3-epoxidase and a dihydrolase. csic.eswikipedia.org

Under anaerobic conditions, benzoate degradation is initiated by its activation to benzoyl-CoA by benzoate-CoA ligase. frontiersin.orgcsic.esoup.com Benzoyl-CoA then undergoes reduction of the aromatic ring and a modified β-oxidation pathway. csic.es This anaerobic pathway is a central route for the biodegradation of aromatic pollutants and lignin (B12514952) monomers. oup.compnas.org Possible intermediate products in anaerobic benzoate degradation include cyclohex-1,5-diene-1-carbonyl-CoA and acetate. frontiersin.orgwikipedia.org

Studies on the degradation of related compounds like emamectin benzoate have also identified transformation products. For instance, desmethyl emamectin benzoate (AB) was detected as a major metabolite following exposure in aquatic environments, often formed via photolysis. dfo-mpo.gc.caepa.gov While this is a related compound, it illustrates the potential for metabolite formation during the environmental breakdown of benzoate-containing substances.

In some instances, the degradation of benzoate preservatives by molds can lead to the formation of off-odor volatile compounds. For example, Penicillium corylophilum has been shown to decrease the concentration of sodium benzoate, resulting in the formation of benzaldehyde. mdpi.com

Table 1: Examples of Benzoate Transformation Products and Metabolites

| Condition | Initial Compound | Transformation Product/Metabolite | Notes | Source |

| Aerobic | Benzoate | Catechol | Classical pathway intermediate | wikipedia.orgethz.ch |

| Aerobic | Benzoate | Benzoyl-CoA | Intermediate in aerobic hybrid pathway | csic.es |

| Anaerobic | Benzoate | Benzoyl-CoA | Initial activation step | frontiersin.orgcsic.es |

| Anaerobic | Benzoyl-CoA | Cyclohex-1,5-diene-1-carbonyl-CoA | Possible intermediate in ring reduction | wikipedia.orgoup.com |

| Anaerobic | Benzoate | Acetate | Observed intermediate under sulfate-reducing conditions | frontiersin.org |

| Photolysis | Emamectin Benzoate | Desmethyl Emamectin Benzoate (AB) | Major metabolite observed in aquatic environments (related compound) | dfo-mpo.gc.caepa.gov |

| Fungal Degradation | Sodium Benzoate | Benzaldehyde | Observed with Penicillium corylophilum (related compound) | mdpi.com |

Ecological Studies of Benzoate-Degrading Microbial Communities

Microbial communities play a crucial role in the biodegradation of benzoate in various environments, including soil, water, and wastewater treatment plants. frontiersin.orgontosight.aichemrxiv.org Different microorganisms, particularly bacteria, have evolved metabolic pathways to break down benzoate. ontosight.aicsic.es

Studies have investigated the composition and function of microbial communities involved in benzoate degradation under different conditions. For instance, research on anaerobic benzoate degradation in sediment from the Pearl River Estuary identified microbial communities characterized by the abundant presence of syntrophic benzoate/acetate oxidizers and acetate/H₂-utilizing sulfate (B86663) reducers. frontiersin.org This suggests that benzoate degradation under sulfate-reducing conditions can occur through syntrophic metabolism involving multiple microorganisms rather than a single sulfate reducer. frontiersin.org The presence of conductive iron oxides like magnetite and hematite (B75146) was found to enhance the rate of sulfate-dependent benzoate degradation, potentially by facilitating direct interspecies electron transfer (DIET). frontiersin.org

In methanogenic environments, studies have shown that enrichments from different sources, such as river sediment and oil sands, contain distinct microbial communities capable of methanogenic benzoate degradation. ncl.ac.ukncl.ac.uk In enrichments from Tyne sediment, hydrogenotrophic Methanofollis and acetoclastic Methanosaeta were enriched, with Syntrophus, likely Syntrophus aciditrophicus, identified as a primary benzoate degrader. ncl.ac.ukncl.ac.uk In oil sands enrichments, metabolically versatile Methanosarcina species were the most abundant methanogens, and an unknown species of Desulfotomaculum was the supposed primary benzoate degrader. ncl.ac.ukncl.ac.uk Key genes involved in benzoate degradation, such as those encoding dienoyl-CoA hydratase (dch), β-hydroxyacyl-CoA dehydrogenase (had), and β-oxoacyl-CoA hydrolase (oah), were found in high abundance in these methanogenic enrichment cultures. ncl.ac.ukncl.ac.uk

Aerobic benzoate degradation is also carried out by diverse bacterial communities. Pseudomonas species are known as efficient microbial degraders and are often found in contaminated environments like soil, water, and wastewater. frontiersin.org They possess the metabolic capability to degrade various hydrocarbons, including benzoate. frontiersin.org Studies using stable isotope probing have identified bacteria involved in the biodegradation of aromatic pollutants, including benzoate, in contaminated soil. plos.org Pseudomonads were among the bacteria labeled by ¹³C from benzoate, indicating their role in its degradation. plos.org This research highlights that both traditionally cultured degradative bacteria and yet-to-be-cultured bacteria are important players in bioremediation processes involving aromatic compounds. plos.org

The efficiency of benzoate degradation by microbial communities can be influenced by environmental factors and the presence of other substances. For example, in studies with Pseudomonas citronellolis, the presence of other carbon and nitrogen sources, as well as micronutrients, had interactive effects on sodium benzoate degradation. frontiersin.org While some nutrients enhanced degradation, others, like high concentrations of KH₂PO₄, had negative effects, which could potentially be ameliorated by increasing the amount of NH₄Cl. frontiersin.org This indicates the complex interplay between different components in the environment and their impact on the activity of benzoate-degrading microbial communities.

Table 2: Examples of Benzoate-Degrading Microorganisms and Communities

| Environment / Condition | Microorganisms / Community Components | Role in Degradation | Source |

| Sulfate-Reducing Sediment | Syntrophic benzoate/acetate oxidizers, Acetate/H₂-utilizing sulfate reducers | Syntrophic degradation of benzoate | frontiersin.org |

| Methanogenic Sediment | Methanofollis, Methanosaeta, Syntrophus (Syntrophus aciditrophicus) | Methanogenic benzoate degradation (syntrophic) | ncl.ac.ukncl.ac.uk |

| Methanogenic Oil Sands | Methanosarcina spp., Desulfotomaculum spp. | Methanogenic benzoate degradation (syntrophic) | ncl.ac.ukncl.ac.uk |

| Contaminated Soil | Pseudomonas species, other bacterial communities | Aerobic biodegradation of benzoate | frontiersin.orgplos.org |

| Acidic Beverages | Penicillium corylophilum (mold) | Degradation of benzoate preservatives (can form benzaldehyde) | mdpi.com |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the behavior of potassium benzoate (B1203000) in various environments and its interactions with other molecules.

Density Functional Theory (DFT) for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations can be applied to explore reaction mechanisms involving potassium benzoate and to determine the associated energy changes. For instance, DFT studies have been utilized to investigate the activation of ruthenium complexes by substituting ligands with potassium benzoate, examining the free energy profiles of reaction steps mdpi.com. Such calculations can reveal the stability of intermediates and the energy barriers of transition states, providing a theoretical basis for understanding reaction pathways mdpi.com. DFT has also been used in studies involving alkali metal complexes dntb.gov.ua. The NWChem software package is one tool used for DFT calculations researchgate.net.

Computational Studies of Solvation Effects

Computational studies are crucial for understanding how the surrounding solvent affects the behavior of potassium benzoate. Solvation effects play a significant role in the stability, reactivity, and interactions of ions and molecules in solution. Implicit solvation models, such as COSMO, can be incorporated into computational studies to account for the bulk solvent effects uiowa.edu. Studies on related benzoate compounds, such as calcium benzoate trihydrate, have used computational methods to understand coordination in the presence of water molecules researchgate.net. The displacement of water molecules by ligand atoms and the associated changes in free enthalpy can be investigated computationally science.gov. Solvation effects are also relevant in the context of phase-transfer catalysis involving potassium benzoate dokumen.pub.

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. These simulations can provide insights into the interactions of potassium benzoate with other molecules, including solvents and biomolecules. MD simulations can be used to investigate the dynamics of ions and molecules in solution karazin.ua. For example, MD simulations have been applied to study the interaction dynamics and predict parameters related to drug loading and release in porous crystalline frameworks synthesized using potassium benzoate researchgate.netacs.org. Classical molecular dynamics simulations with flexible force fields have been used to relax initial structures of electrolyte/salt mixtures, and ab initio molecular dynamics (AIMD) simulations can further probe these systems google.com. MD simulations can also confirm selective non-covalent interactions researchgate.net.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including those based on DFT, are essential for understanding the electronic structure of potassium benzoate and how it relates to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the most reactive sites of a molecule and its potential for undergoing chemical reactions. FMO analysis can help predict how molecules will interact and the likelihood of electron transfer. While specific FMO analysis details for potassium benzoate were not extensively detailed in the search results, FMO analysis is a standard technique in quantum chemistry used to understand reactivity and reaction paths science.govscience.gov. It can probe subtle characteristics of electronic structure researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. This map indicates regions of positive and negative electrostatic potential, which are useful for predicting how a molecule will interact with charged species or undergo electrophilic and nucleophilic attacks. MEP mapping helps identify potential sites for hydrogen bonding and other non-covalent interactions. Like FMO analysis, MEP mapping is a common quantum chemical technique used to understand molecular interactions and reactivity science.gov.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Potassium benzoate | 23661960 |

| Benzoic acid | 243 |

| Ruthenium | 6328147 |

| Calcium benzoate | 92748 |

Interactive Data Tables

For example, a hypothetical table based on the ruthenium complex activation study mdpi.com could look like this if the data were explicitly provided:

| Intermediate/Transition State | Calculated Free Energy Change (kcal/mol) |

| Intermediate I1 | -33.5 |

| Intermediate I2bis | -23.0 |

| Transition State TS2 | -19.9 |

| Intermediate I3 | -21.5 |

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. It involves partitioning the electron density among the atoms based on the atomic orbitals. uni-muenchen.de The distribution of Mulliken charges can provide insights into the polarity of different parts of the molecule and potential sites for intermolecular interactions. sapub.orgmdpi.com

While specific Mulliken charge distribution data for potassium benzoate was not extensively found in the immediate search results, studies on related benzoate compounds and other organic molecules demonstrate the application of this analysis. For instance, Mulliken charge analysis has been used to investigate charge distribution in molecules containing benzoate rings, highlighting how different functional groups influence the charge distribution across the molecule. sapub.orgpreprints.org It is important to note that Mulliken charges can be sensitive to the chosen basis set in the computational calculation. uni-muenchen.de

Thermodynamic Modeling of Solution Behavior

Understanding the thermodynamic behavior of potassium benzoate in solution is crucial for various applications and fundamental research. Thermodynamic modeling provides a framework to describe and predict properties such as activity coefficients, which are essential for understanding deviations from ideal solution behavior.

Determination and Prediction of Activity Coefficients

Activity coefficients quantify the deviation of a compound's behavior in a solution from that of an ideal solution. nih.gov For electrolytes like potassium benzoate, activity coefficients are particularly important due to the presence of charged species and their interactions with the solvent and other ions. The determination of activity coefficients can be achieved through experimental methods, such as cell potential difference measurements, and through theoretical modeling. researchgate.net

Research has focused on determining the activity coefficients of potassium benzoate in aqueous solutions. Studies have utilized experimental techniques like electromotive force (emf) measurements on galvanic cells to obtain data for calculating activity coefficients. researchgate.netubi.ptresearchgate.net

Application of Pitzer and Guggenheim Models

The Pitzer model and Guggenheim equations are widely used theoretical frameworks for modeling the thermodynamic properties of electrolyte solutions, including activity coefficients. researchgate.netubi.ptresearchgate.netubi.ptwhiterose.ac.uk These models account for the complex interactions between ions in solution, which are particularly significant at higher concentrations or ionic strengths. researchgate.netubi.pt

Studies on potassium benzoate have applied both the Pitzer model and modified Guggenheim equations to calculate activity coefficients in aqueous solutions. researchgate.netresearchgate.netubi.pt For the Pitzer model, specific parameters for potassium benzoate are determined from experimental data, such as cell potential difference measurements. researchgate.netubi.ptresearchgate.net These parameters allow for the calculation of activity coefficients over a range of concentrations. researchgate.net

Research comparing the Pitzer model and modified Guggenheim equations for potassium benzoate and similar salts has shown that both models can provide similar mean activity coefficient values, although the applicability range might differ, particularly at higher ionic strengths. researchgate.netresearchgate.net The Pitzer model is generally considered suitable for determining activity coefficients in aqueous media, especially at high ionic strengths. researchgate.netubi.pt

An example of Pitzer parameters determined for potassium benzoate in water at 298.15 K from cell potential difference measurements includes values for β(0) and β(1). researchgate.net

Table 1: Selected Pitzer Parameters for Potassium Benzoate in Water at 298.15 K

| Parameter | Value (mol⁻¹ kg) | Source |

| β(0) | 0.157 | researchgate.net |

| β(1) | 0.27 | researchgate.net |

These parameters are then used within the Pitzer framework to calculate activity coefficients of potassium benzoate in water and in mixed electrolyte solutions, such as aqueous potassium chloride solutions. researchgate.netubi.pt

The application of these models provides a theoretical basis for understanding the non-ideal behavior of potassium benzoate in solution and allows for the prediction of its activity under different conditions.

Potassium benzoate (PubChem CID: 23676744) is a chemical compound finding increasing utility in various emerging research applications, particularly within the fields of materials science and chemical engineering. Its properties lend themselves to the synthesis of advanced materials with potential uses in areas such as gas adsorption, energy storage, and specialized chemical formulations.

Emerging Research Applications in Materials Science and Chemical Engineering

Utilization in Porous Carbon Material Synthesis for Gas Adsorption

Porous carbon materials are attractive for applications like gas adsorption and energy storage due to their high surface area, tunable pore structures, and chemical stability. Potassium benzoate (B1203000) has been investigated as a key component in the facile, one-pot synthesis of such materials. This approach offers a less harsh and corrosive alternative compared to some traditional methods. researchgate.netresearchgate.net

As-prepared porous carbons derived from potassium benzoate have demonstrated significant textural activity, with Brunauer–Emmett–Teller (BET) surface areas reaching up to 1119 m²/g and pore volumes up to 0.56 cm³/g. researchgate.netresearchgate.net These properties are crucial for effective gas adsorption and charge storage.

CO2 Capture Applications

Research has shown that porous carbons synthesized using potassium benzoate exhibit promising CO2 uptake capacities. An optimal sample, denoted PBC-750-800, demonstrated a high CO2 uptake of 3.59 mmol g⁻¹ at 1 bar and 25°C, and 4.91 mmol g⁻¹ at 1 bar and 0°C. researchgate.netresearchgate.net These adsorption capacities are comparable to or even higher than those of other reported CO2 adsorbents. mdpi.com